3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine
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Overview
Description
3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine is an organic compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . This compound features an azetidine ring substituted with a trifluoromethylphenyl group, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine typically involves the reaction of azetidine with 4-(trifluoromethyl)benzyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield . The product is then purified using techniques such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Azetidinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The azetidine ring provides a rigid scaffold that can bind to target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine is unique due to its combination of an azetidine ring and a trifluoromethylphenyl group. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQSQGRQJBWRGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588388 |
Source
|
Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937614-88-5 |
Source
|
Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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